![molecular formula C17H17NO5 B2501764 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid CAS No. 2287342-29-2](/img/structure/B2501764.png)
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid (HPPPA) is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a derivative of 4-hydroxyphenylacetic acid and is known to have anti-inflammatory, analgesic, and antipyretic properties.
Mecanismo De Acción
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are known to play a key role in the inflammatory response and pain perception. By inhibiting the activity of COX enzymes, 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, which are known to play a key role in the inflammatory response and pain perception. 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has also been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized for its anti-inflammatory and analgesic properties. It is also relatively easy to synthesize, with a yield of around 70%. However, 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has a relatively short half-life, which may limit its usefulness in long-term experiments.
Direcciones Futuras
For research on 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid include the development of more potent and selective COX inhibitors, the development of 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid derivatives with improved pharmacokinetic properties, and exploring its potential applications in the treatment of other inflammatory conditions.
Métodos De Síntesis
The synthesis of 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid involves the reaction of 4-hydroxyphenylacetic acid with phenyl isocyanate in the presence of a catalytic amount of triethylamine. The resulting product is then treated with paraformaldehyde and sodium borohydride to obtain 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid. The yield of this reaction is reported to be around 70%.
Aplicaciones Científicas De Investigación
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response and pain perception. By inhibiting the activity of COX enzymes, 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Propiedades
IUPAC Name |
3-[4-hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-15-8-6-12(7-9-16(20)21)10-14(15)18-17(22)23-11-13-4-2-1-3-5-13/h1-6,8,10,19H,7,9,11H2,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXQDALFWXMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501682.png)
![(4-Benzhydrylpiperazin-1-yl)(7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2501684.png)
![5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2501685.png)
![N-Methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2501686.png)
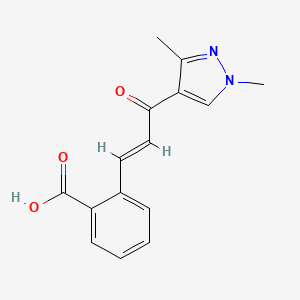
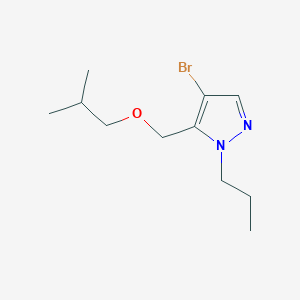
![4-Cyclopropyl-6-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2501694.png)
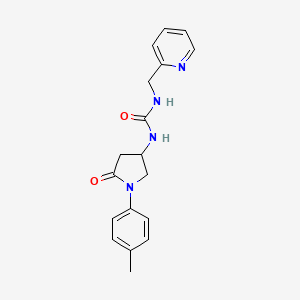
![3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2501697.png)


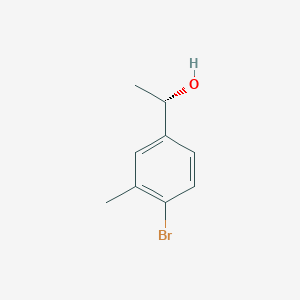
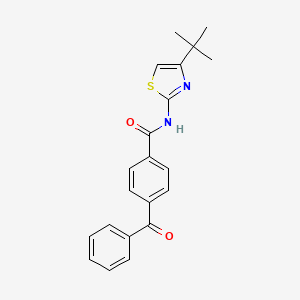
![N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2501704.png)